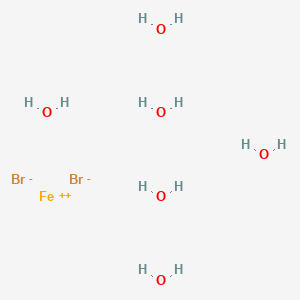
Iron(II)bromidehexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) bromide hexahydrate, also known by its chemical formula FeBr₂·6H₂O, is an inorganic compound composed of iron, bromine, and water molecules. This compound is a pale-colored solid and is commonly used as a precursor to other iron compounds. It is known for its distinctive properties and wide-ranging applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) bromide hexahydrate can be synthesized by reacting iron powder with hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which, when heated in a vacuum, yields pure Iron(II) bromide .
Industrial Production Methods: In an industrial setting, Iron(II) bromide hexahydrate is typically produced by dissolving iron in hydrobromic acid, followed by crystallization to obtain the hexahydrate form. The reaction is exothermic and must be carefully controlled to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Iron(II) bromide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) bromide.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: It can react with other halides to form different iron halide compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reactions with halides like chlorine or iodine can lead to the formation of Iron(II) chloride or Iron(II) iodide.
Major Products Formed:
Oxidation: Iron(III) bromide.
Reduction: Elemental iron.
Substitution: Iron(II) chloride, Iron(II) iodide.
Scientific Research Applications
Iron(II) bromide hexahydrate has several applications in scientific research:
Biology: It is used in studies involving iron metabolism and its role in biological systems.
Medicine: Research into iron-based compounds for therapeutic uses, such as in the treatment of iron-deficiency anemia.
Industry: It is utilized in the production of other iron compounds and in processes requiring iron catalysts.
Mechanism of Action
The mechanism by which Iron(II) bromide hexahydrate exerts its effects involves its ability to participate in redox reactions. The iron ion can alternate between different oxidation states, facilitating various chemical processes. This property is crucial in its role as a catalyst in organic synthesis and other chemical reactions .
Comparison with Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) iodide (FeI₂)
- Iron(III) bromide (FeBr₃)
Comparison: Iron(II) bromide hexahydrate is unique due to its specific hydration state and its solubility in water and other solvents like methanol and ethanol. Compared to Iron(II) chloride and Iron(II) iodide, it has distinct reactivity patterns and applications. Iron(III) bromide, on the other hand, is an oxidized form and has different chemical properties and uses .
Properties
Molecular Formula |
Br2FeH12O6 |
|---|---|
Molecular Weight |
323.75 g/mol |
IUPAC Name |
iron(2+);dibromide;hexahydrate |
InChI |
InChI=1S/2BrH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
NDNPXAGLLVWKAD-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[Fe+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
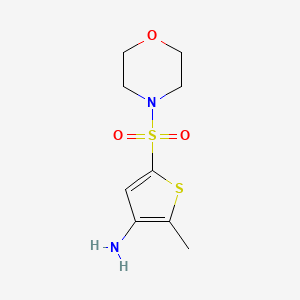
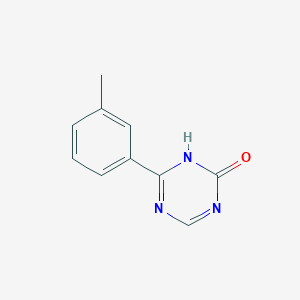
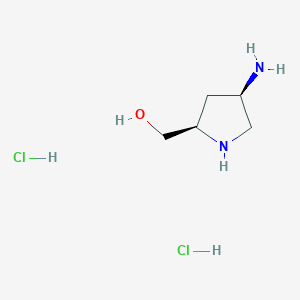
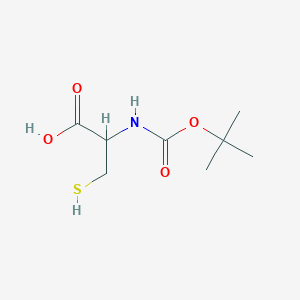
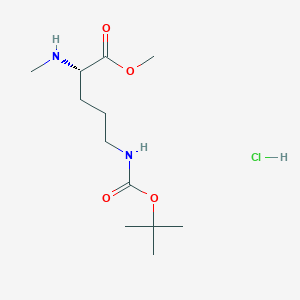
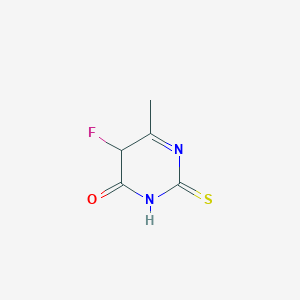
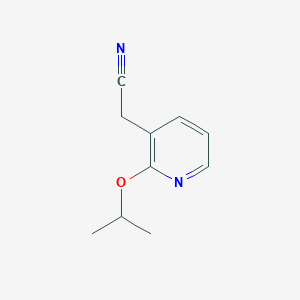

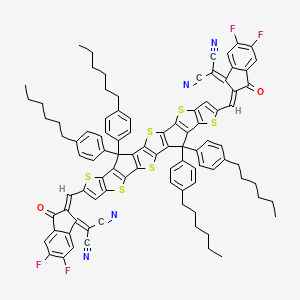
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
